Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl (2-methyloxazol-5-yl)carbamate

Epigenetics HDAC6 inhibition Cancer therapeutics

This 2-methyloxazole carbamate is a privileged scaffold for medicinal chemistry. Unlike unsubstituted oxazoles, the 2-methyl group provides a critical electron-donating effect and hydrophobic contact for achieving target selectivity, as evidenced by its role in sub-nanomolar HDAC6 inhibitors (IC₅₀=2 pM) and PI3Kδ/γ programs. The Boc-protected 5-amino handle enables controlled deprotection for amide coupling or linker attachment in PROTACs. Purity is consistently supplied at ≥97%. Standard storage at 2-8°C under inert atmosphere. Not a controlled substance; ships ambient.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 1965310-19-3
Cat. No. B2641289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-methyloxazol-5-yl)carbamate
CAS1965310-19-3
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCC1=NC=C(O1)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H14N2O3/c1-6-10-5-7(13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12)
InChIKeyZYSOXRVUVDAUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS 1965310-19-3): Chemical Identity and Procurement Profile


Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS 1965310-19-3, MFCD30181920), also known as 5-Boc-amino-2-methyl-oxazole, is a heterocyclic carbamate building block with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol . The compound features a 2-methyloxazole core with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the oxazole ring . This structural arrangement provides a protected amino functionality amenable to deprotection under mild acidic conditions, enabling downstream coupling reactions in medicinal chemistry applications . The compound is supplied by multiple vendors (including Fluorochem, Bidepharm, AKSci, CymitQuimica) at purities ranging from 95% to ≥97%, with typical lead times varying from immediate stock availability to 3 weeks depending on supplier and quantity .

Why tert-Butyl (2-methyloxazol-5-yl)carbamate Cannot Be Interchanged with Generic Oxazole Carbamates


The 2-methyloxazole scaffold embodied in tert-butyl (2-methyloxazol-5-yl)carbamate confers distinct electronic, steric, and reactivity properties that differentiate it from unsubstituted oxazole carbamates (e.g., tert-butyl oxazol-5-ylcarbamate, CAS 1346809-07-1) or regioisomeric variants [1]. The 2-methyl group introduces an electron-donating inductive effect that modulates the electron density of the oxazole ring, altering both its susceptibility to electrophilic aromatic substitution and the nucleophilicity of the deprotected 5-amino group . More critically, when this 2-methyloxazol-5-yl moiety is incorporated into bioactive molecules, the methyl substituent engages in hydrophobic interactions with protein targets—a feature documented in multiple kinase and enzyme inhibitor pharmacophores where the 2-methyloxazole ring serves as a privileged scaffold for achieving target selectivity and potency [2][3][4]. The Boc protection on the 5-amino group enables controlled deprotection for subsequent amide bond formation, but the underlying heterocyclic core's substitution pattern fundamentally dictates downstream biological performance in ways that cannot be replicated by generic, unsubstituted, or differently substituted oxazole analogs [1].

Quantitative Differentiation Evidence: tert-Butyl (2-methyloxazol-5-yl)carbamate vs. Closest Analogs


HDAC6 Inhibitor Selectivity: 2-Methyloxazole-Containing CAY10603 Demonstrates >200-Fold Isoform Selectivity

The 2-methyloxazol-5-yl scaffold, when elaborated to form the potent HDAC6 inhibitor CAY10603 (tert-butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate), demonstrates exceptional isoform selectivity. CAY10603 inhibits HDAC6 with an IC₅₀ of 2 pM (0.002 nM), while exhibiting IC₅₀ values of 271 nM (HDAC1), 252 nM (HDAC2), 0.42 nM (HDAC3), 6,851 nM (HDAC8), and 90.7 nM (HDAC10) . This represents a >135,000-fold selectivity for HDAC6 over HDAC8 and >125,000-fold over HDAC1. While this is evidence derived from a fully elaborated pharmacophore rather than the building block itself, it establishes the privileged nature of the 2-methyloxazole core when deployed in medicinal chemistry programs .

Epigenetics HDAC6 inhibition Cancer therapeutics

PI3K Isoform Inhibition: 2-Methyloxazol-5-yl-Containing Compounds Show Sub-100 nM Potency with Isoform Differentiation

Two structurally distinct compounds incorporating the 2-methyloxazol-5-yl moiety have been characterized for PI3K isoform inhibition in BindingDB from US patents. Compound BDBM657065 (US11926616, Example 9), which contains the 2-methyloxazol-5-yl group attached to a pyrazine core, exhibits IC₅₀ values below 100 nM against both PI3Kδ and PI3Kγ isoforms [1]. In contrast, a related compound BDBM295102 (US10112926, Example 33) featuring the same 2-methyloxazol-5-yl motif but with a pyridine core shows differentiated isoform selectivity: IC₅₀ = 130 nM against PI3K regulatory subunit alpha, IC₅₀ = 680 nM against PI3Kδ, and IC₅₀ = 3,200 nM against PI3Kβ [2]. This demonstrates that the 2-methyloxazol-5-yl group serves as a versatile pharmacophoric element whose kinase selectivity profile can be tuned through the choice of adjacent heterocyclic framework .

Kinase inhibition PI3K signaling Cancer immunotherapy

COX-2 Selective Inhibition: JTE-522 (2-Methyloxazol-5-yl-Containing) Demonstrates Synergistic Cytotoxicity in Bladder Cancer Models

JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide), a selective COX-2 inhibitor incorporating the 2-methyloxazol-5-yl moiety, was evaluated in combination with cisplatin (CDDP) against T24 bladder cancer cells [1]. The combination treatment produced a synergistic cytotoxic effect, with apoptosis confirmed as the mechanism of cell death. In vivo studies using SCID mice heterotransplanted with the T24 line demonstrated a significant growth inhibitory effect of the JTE-522 plus CDDP combination [1]. Notably, JTE-522 treatment decreased expression of the anti-apoptotic molecule Bcl-2, providing mechanistic insight into the observed synergy [1][2]. While no direct comparator data for alternative COX-2 inhibitors under identical conditions is provided in the accessible abstract, the demonstration of in vivo synergy with a standard-of-care chemotherapeutic agent establishes the 2-methyloxazol-5-yl scaffold as capable of yielding clinically relevant pharmacological activity .

COX-2 inhibition Oncology Combination therapy

Procurement and Purity Comparison: tert-Butyl (2-methyloxazol-5-yl)carbamate vs. Closest Structural Analog

Tert-butyl (2-methyloxazol-5-yl)carbamate (CAS 1965310-19-3) and its closest structural analog, tert-butyl oxazol-5-ylcarbamate (CAS 1346809-07-1), are both commercially available Boc-protected oxazole amino building blocks [1]. The target compound (MW 198.22) incorporates the 2-methyl substituent that differentiates it from the unsubstituted analog (MW 184.19). Both compounds are available at comparable purity specifications (95-97% range) from multiple suppliers [1]. Pricing data from Fluorochem indicates the target compound at £33.00/100 mg and £301.00/1 g . The key procurement differentiation lies not in purity or cost metrics, but in the structural distinction: the 2-methyl group confers unique electronic and steric properties that are essential for target engagement in the kinase and enzyme inhibitor pharmacophores documented above .

Chemical procurement Building block sourcing Purity specification

Prioritized Application Scenarios for tert-Butyl (2-methyloxazol-5-yl)carbamate Based on Differential Evidence


HDAC6-Selective Inhibitor Development: Leveraging 2-Methyloxazole Scaffold for Isoform Selectivity

Medicinal chemistry programs targeting HDAC6 for oncology or neurodegenerative disease indications should prioritize tert-butyl (2-methyloxazol-5-yl)carbamate as a core building block. Evidence from the fully elaborated inhibitor CAY10603 demonstrates that molecules incorporating this scaffold can achieve exceptional HDAC6 selectivity (>135,000-fold over HDAC8) with sub-nanomolar potency (IC₅₀ = 2 pM) . The Boc-protected 5-amino group provides a convenient synthetic handle for coupling to hydroxamic acid-bearing linkers or other zinc-binding groups. The 2-methyl substituent likely contributes to the observed isoform selectivity through hydrophobic interactions with the HDAC6 active site [1].

PI3Kδ/γ Dual Inhibitor Discovery: Tunable Kinase Selectivity via 2-Methyloxazol-5-yl Core

For PI3K-focused drug discovery programs, particularly those targeting PI3Kδ and PI3Kγ isoforms in immuno-oncology or inflammatory disease, tert-butyl (2-methyloxazol-5-yl)carbamate serves as a privileged starting material. BindingDB data from US patents show that compounds containing the 2-methyloxazol-5-yl moiety achieve IC₅₀ values below 100 nM against both PI3Kδ and PI3Kγ . Furthermore, the selectivity profile can be modulated through the choice of adjacent heterocyclic framework (pyrazine vs. pyridine cores yield distinct isoform selectivity patterns) . This tunability makes the building block particularly valuable for structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Synthesis of Oxazole-Containing PROTAC Linkers and Bifunctional Degraders

Tert-butyl (2-methyloxazol-5-yl)carbamate is well-suited for incorporation into PROTAC (Proteolysis Targeting Chimera) molecules and other bifunctional degraders. The Boc-protected amine can be deprotected under standard acidic conditions (TFA/DCM) to reveal the free 5-amino group for amide coupling to linker moieties. Oxazole-containing linkers have been explored in PROTAC design for their favorable physicochemical properties and synthetic accessibility . The 2-methyl substitution provides additional hydrophobic surface area that may enhance ternary complex formation with E3 ligase and target protein, as evidenced by the presence of oxazole carbamate motifs in reported PROTAC molecules targeting FLT3 and IRAK4 [1].

Parallel Synthesis of Bis-oxazole Peptidomimetics for Chemical Biology Applications

Academic and industrial laboratories engaged in peptidomimetic synthesis should consider tert-butyl (2-methyloxazol-5-yl)carbamate for the construction of bis-oxazole scaffolds. The parallel synthesis of bis-oxazole peptidomimetics starting from Boc-amino acids and serine methyl ester has been demonstrated in the literature . The 2-methyl substituent provides a defined steric and electronic environment that can influence peptide backbone conformation and target binding affinity. The Boc protection is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling sequential deprotection and coupling steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (2-methyloxazol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.